Lipophilicity Advantage: XLogP3-AA Comparison with 3-Methyl-5-phenylisoxazole
5-Tert-butyl-3-phenyl-1,2-oxazole exhibits significantly higher lipophilicity (XLogP3-AA = 3.7) compared to its methyl analog 3-methyl-5-phenylisoxazole (XLogP3-AA = 2.4) [1][2]. This 1.3-unit increase in logP corresponds to a ~20-fold higher partition coefficient, predictive of enhanced passive membrane permeability and potential blood-brain barrier penetration. In contrast, the methyl analog's lower logP may limit its utility in cellular assays requiring efficient membrane traversal.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | 3-Methyl-5-phenylisoxazole (2.4) |
| Quantified Difference | ΔXLogP3-AA = 1.3 (20-fold partition coefficient difference) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025) |
Why This Matters
Higher lipophilicity enables more efficient cellular uptake and blood-brain barrier penetration, making this compound a preferred scaffold for CNS-targeted or intracellular inhibitor design.
- [1] PubChem Compound Summary for CID 2853311, 5-Tert-butyl-3-phenyl-1,2-oxazole. XLogP3-AA = 3.7. National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 136804, 3-Methyl-5-phenylisoxazole. XLogP3-AA = 2.4. National Center for Biotechnology Information (2025). View Source
